1-(3-fluorophenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(3-fluorophenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorophenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on a phenyl ring.
Attachment of the Methylbutyl Chain: The methylbutyl chain is typically introduced through an alkylation reaction, where an alkyl halide reacts with a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These reactors allow for precise control of temperature, pressure, and reaction time, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorophenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazole derivatives.
Scientific Research Applications
1-(3-fluorophenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorophenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide
- 1-(3-bromophenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide
- 1-(3-iodophenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
1-(3-fluorophenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s biological activity and make it a valuable candidate for various applications.
Properties
Molecular Formula |
C14H17FN4O |
---|---|
Molecular Weight |
276.31 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-N-(3-methylbutyl)triazole-4-carboxamide |
InChI |
InChI=1S/C14H17FN4O/c1-10(2)6-7-16-14(20)13-9-19(18-17-13)12-5-3-4-11(15)8-12/h3-5,8-10H,6-7H2,1-2H3,(H,16,20) |
InChI Key |
CCTNLSRLFZIDIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C1=CN(N=N1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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